

Application Notes and Protocols for Cell Viability Assays with EPZ004777 Hydrochloride

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Compound of Interest

Compound Name: EPZ004777 hydrochloride

Cat. No.: B10800353

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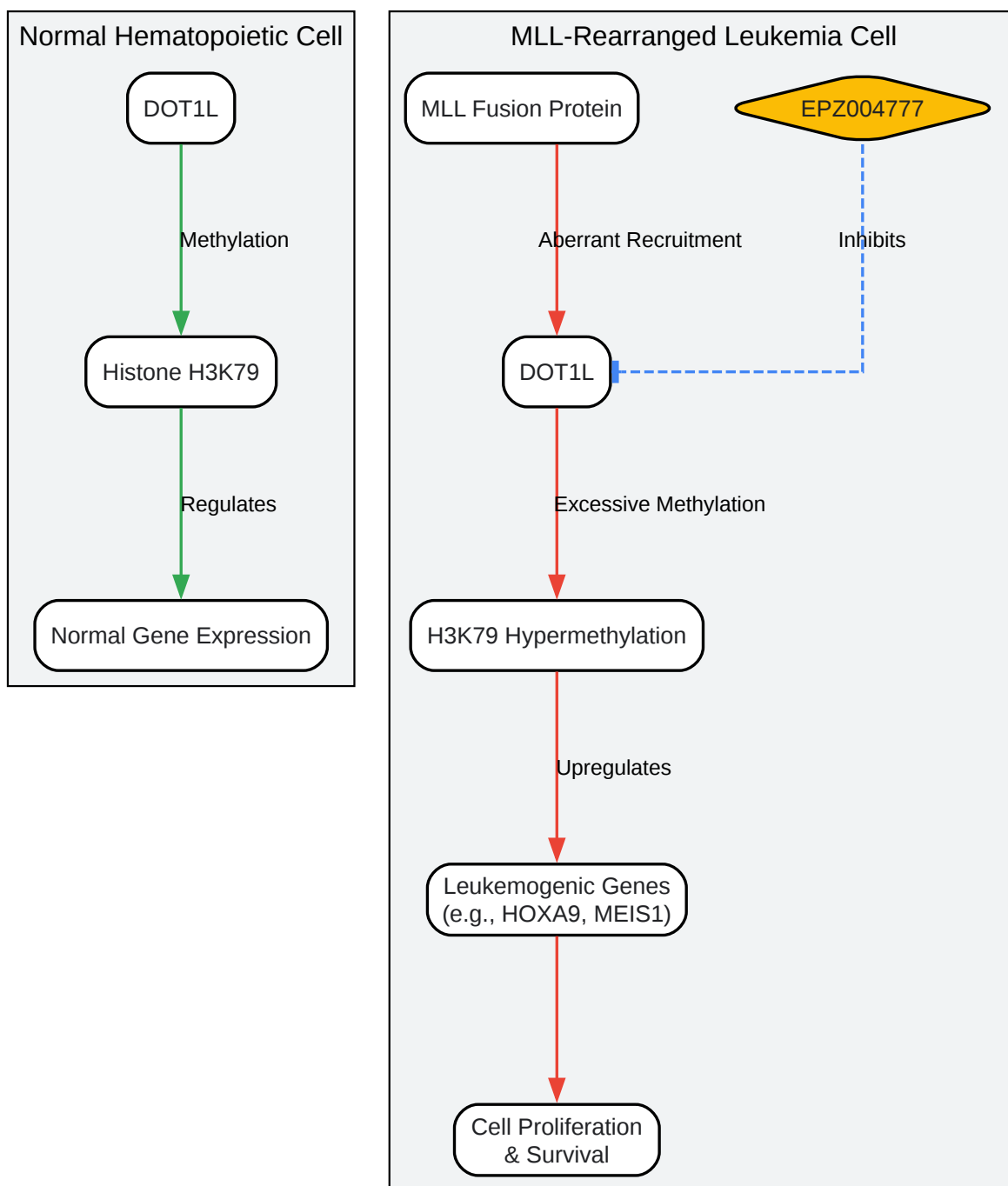
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell viability assays using **EPZ004777 hydrochloride**, a potent and selective inhibitor of the histone methyltransferase DOT1L.

Introduction

EPZ004777 is a small-molecule inhibitor targeting DOT1L (Disruptor of Telomeric Silencing 1-Like), the sole enzyme responsible for methylating histone H3 at lysine 79 (H3K79).[1] In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at specific gene loci.[1] This epigenetic modification results in the sustained expression of leukemogenic genes, such as HOXA9 and MEIS1, driving cancer cell proliferation.[1][2] EPZ004777 selectively targets this mechanism, making it a valuable tool for cancer research and a precursor to clinically investigated DOT1L inhibitors.[1]

Mechanism of Action

EPZ004777 functions as a competitive inhibitor of the S-adenosylmethionine (SAM) binding pocket of DOT1L.[1] By blocking the binding of the methyl donor SAM, it prevents the methylation of H3K79.[1] In MLL-rearranged leukemia cells, this inhibition leads to the downregulation of MLL fusion target genes, which in turn induces cell cycle arrest (primarily at the G0/G1 phase) and apoptosis.[1][2] This selective action makes EPZ004777 highly effective against cancer cells harboring MLL translocations while having minimal impact on non-MLL-rearranged cells.[2]



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Caption: DOT1L signaling in normal vs. MLL-rearranged leukemia cells and the inhibitory action of EPZ004777.

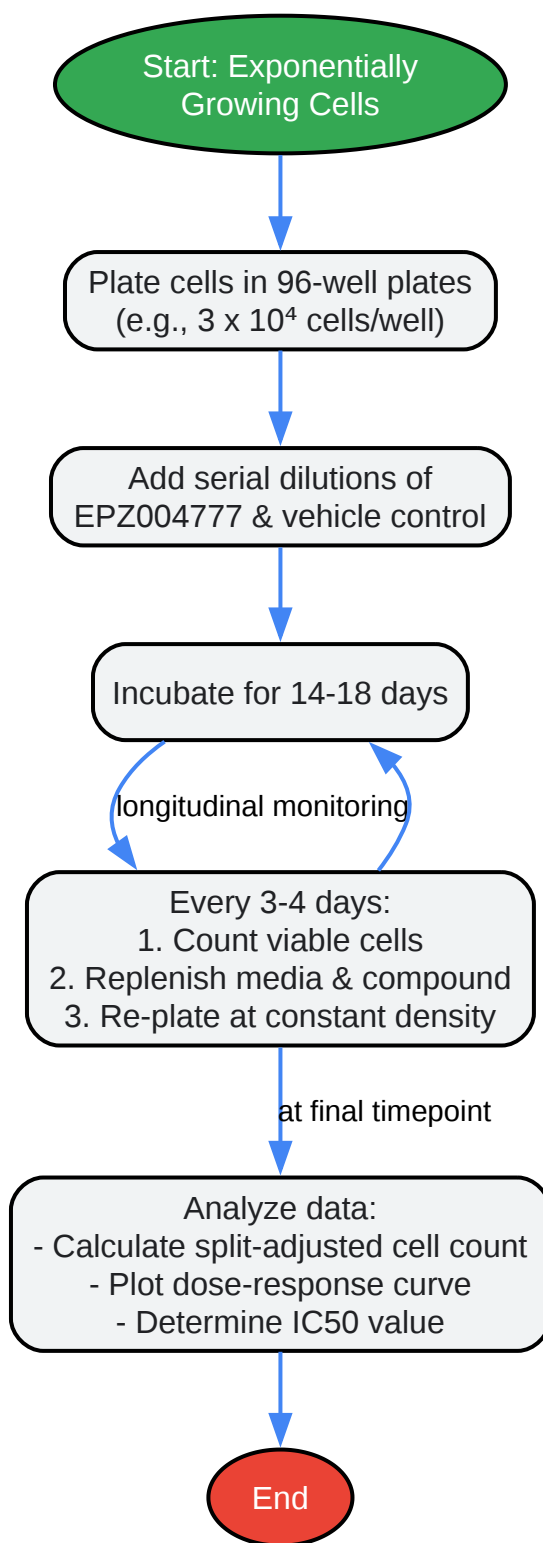
Application Notes

- **Cell Line Selection:** EPZ004777 demonstrates high selectivity for MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13, THP-1).^[2] It is recommended to include both sensitive (MLL-rearranged) and resistant (non-MLL-rearranged, e.g., Jurkat, HL-60) cell lines in the assay to confirm selectivity.^[2]
- **Long Incubation Time:** The cytotoxic effects of DOT1L inhibition are often delayed.^[2] Therefore, a prolonged incubation period of 14 to 18 days is typically required to observe significant effects on cell proliferation and to determine accurate IC₅₀ values.^{[2][3]}
- **Compound Stability:** Prepare fresh dilutions of **EPZ004777 hydrochloride** from a DMSO stock for each experiment. Stock solutions can be stored at -20°C for up to a year or -80°C for up to two years.^[4]
- **Concentration Range:** For IC₅₀ determination, a wide range of concentrations should be tested. Based on published data, concentrations ranging from low nanomolar to 50 µM are appropriate.^[3]
- **Viability Assay Choice:** Several methods can be used to assess cell viability, including dye exclusion assays (e.g., Guava ViaCount) or metabolic assays (e.g., MTT, MTS, or ATP-based assays like CellTiter-Glo®).^{[2][5]} The Guava ViaCount assay has been frequently cited for use with EPZ004777.^{[2][3]}

Experimental Protocols

Cell Proliferation and Viability Assay

This protocol is adapted from established methods for determining the effect of EPZ004777 on the proliferation of leukemia cell lines.^{[2][6]}



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Caption: Experimental workflow for a long-term cell viability assay with EPZ004777 treatment.

Materials:

- MLL-rearranged and non-MLL-rearranged leukemia cell lines
- **EPZ004777 hydrochloride**
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- 96-well cell culture plates
- DMSO (for stock solution)
- Phosphate-buffered saline (PBS)
- Reagents for viability assessment (e.g., Guava ViaCount reagent, MTT, or CellTiter-Glo®)
- Microplate reader or flow cytometer

Procedure:

- Cell Plating:
 - Harvest exponentially growing cells and determine cell density and viability.
 - Seed the cells in a 96-well plate at a density of approximately 3×10^4 cells per well in a final volume of 150 μ L of complete medium.[\[2\]](#) Plate cells in triplicate for each condition.
- Compound Treatment:
 - Prepare serial dilutions of EPZ004777 in complete medium from a concentrated DMSO stock.
 - Add the desired concentrations of EPZ004777 to the appropriate wells.
 - Include a vehicle control (DMSO) at a final concentration consistent across all wells (not to exceed 0.2%).[\[2\]](#)
- Incubation and Monitoring:

- Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 14 to 18 days.[\[2\]](#)
- Every 3-4 days, perform the following steps: a. Resuspend the cells gently in each well. b. Take a small aliquot to determine the number of viable cells using your chosen method (e.g., Guava ViaCount assay).[\[2\]](#) c. Centrifuge the plates, remove the old medium, and replenish with fresh medium containing the appropriate concentration of EPZ004777. d. Re-plate the cells at a consistent density (e.g., 5 x 10⁴ cells/well) to maintain them in an exponential growth phase.[\[6\]](#)
- Data Analysis:
 - At each time point, calculate the split-adjusted total cell number to account for the re-plating.
 - At the final time point (e.g., day 14 or 18), plot the percentage of cell growth inhibition against the logarithm of EPZ004777 concentration.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The following tables summarize the inhibitory concentrations of EPZ004777 on various leukemia cell lines.

Table 1: In Vitro Potency of EPZ004777 in Biochemical Assays

| Target | Assay Type | IC ₅₀ | Reference(s) |
|--------|---------------------------|------------------|---|
| DOT1L | Cell-free enzymatic assay | 0.4 nM | [3] [4] |

Table 2: Anti-proliferative Activity of EPZ004777 in Leukemia Cell Lines

| Cell Line | MLL Status | Assay Duration | IC50 (μM) | Reference(s) |
|-----------|----------------|----------------|---------------|--------------|
| MV4-11 | MLL-AF4 | 14 days | 0.004 | [3] |
| MOLM-13 | MLL-AF9 | 14 days | 0.004 | [3] |
| THP-1 | MLL-AF9 | 18 days | 0.004 | [3] |
| HL-60 | Non-rearranged | 14 days | > 50 | [2] |
| Jurkat | Non-rearranged | 14 days | > 50 | [2] |
| U937 | Non-rearranged | 14 days | > 50 | [2] |
| 697 | MLL-AF4 | up to 18 days | > 10 | [4] |
| Kasumi-1 | Non-rearranged | Not specified | Not specified | [3] |
| REH | Non-rearranged | Not specified | Not specified | [3] |

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